molecular formula C25H22N2O4 B13534929 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid

1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid

Cat. No.: B13534929
M. Wt: 414.5 g/mol
InChI Key: BGGXLQYSDMZZMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an Fmoc-protected amino acid derivative featuring a cyclobutane backbone with a carboxylic acid group at position 1, an Fmoc-protected amino group, and a pyridin-2-yl substituent at position 2. The pyridinyl group adds aromaticity and π-π interaction capabilities, distinguishing it from purely aliphatic analogs . Its molecular formula is C23H20N2O4, with a molecular weight of 388.42 g/mol (calculated from ).

Properties

Molecular Formula

C25H22N2O4

Molecular Weight

414.5 g/mol

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-2-ylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C25H22N2O4/c28-23(29)25(13-16(14-25)22-11-5-6-12-26-22)27-24(30)31-15-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-12,16,21H,13-15H2,(H,27,30)(H,28,29)

InChI Key

BGGXLQYSDMZZMZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=N5

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation typically involves the following key steps:

  • Starting Material Selection: The synthesis begins with a suitably substituted cyclobutane amino acid precursor, often with the pyridin-2-yl substituent already introduced or introduced via cross-coupling or substitution reactions.

  • Amino Group Protection: The amino group is protected using the Fmoc group to prevent undesired side reactions during subsequent synthetic manipulations. The Fmoc protecting group is introduced by reaction with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or equivalent reagents under basic conditions.

  • Carboxylic Acid Functionalization: The carboxyl group is preserved or introduced via oxidation or hydrolysis steps, depending on the precursor used.

  • Purification: The final product is purified typically by crystallization or chromatographic methods to achieve high purity suitable for peptide synthesis applications.

Detailed Synthetic Procedure Example

A representative synthetic procedure adapted from peptide synthesis literature and cyclobutane amino acid derivatives is as follows:

Step Reagents and Conditions Description
1 Starting cyclobutane amino acid with pyridin-2-yl substituent Obtain or synthesize the substituted cyclobutane amino acid precursor
2 1.1 eq 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), 2 eq base (e.g., DIPEA), solvent: dry dichloromethane or DMF, 0–25 °C, 2–4 hours Fmoc protection of the amino group to yield the Fmoc-protected amino acid
3 Work-up with aqueous acid/base washes, extraction Removal of excess reagents and impurities
4 Purification by recrystallization or silica gel chromatography Isolation of pure 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid

This method parallels the general approach for Fmoc-protected cyclobutane amino acids described in peptide synthesis protocols.

Automated Peptide Synthesizer Adaptation

For incorporation into peptides, the compound is often synthesized or handled on solid-phase peptide synthesizers using the following cycle:

Step No. Process Reagents Time
1 Resin swelling Dry dichloromethane (CH2Cl2) and dimethylformamide (DMF) 15 min each
2 Fmoc deprotection 20% piperidine in DMF 5 min + 15 min
3 Washing DMF and CH2Cl2 Multiple washes
4 Coupling 3.5 eq Fmoc-amino acid, 3.5 eq coupling reagent (e.g., HATU, PyBOP), 7 eq DIPEA 40 min
5 Washing DMF and CH2Cl2 Multiple washes

This cycle is repeated to elongate the peptide chain with the Fmoc-protected amino acid derivative.

Analytical Data and Characterization

The compound is characterized by:

Property Typical Value
Molecular Formula C21H20N2O4 (including pyridin-2-yl)
Molecular Weight Approx. 352–365 g/mol (depending on exact substitution)
Purity ≥95% by HPLC
Melting Point Typically around 180–190 °C (varies with substitution)

Spectroscopic methods such as NMR (1H, 13C), IR, and mass spectrometry confirm the structure and purity.

Research Discoveries and Applications

  • The introduction of the pyridin-2-yl substituent on the cyclobutane ring enhances the conformational constraint and potential binding interactions in peptide mimetics, improving biological activity and stability.

  • The Fmoc protecting group is widely used in solid-phase peptide synthesis due to its mild removal conditions and stability during coupling reactions, enabling the efficient synthesis of complex peptides incorporating cyclobutane amino acids.

  • Studies have demonstrated that cyclobutane-containing amino acids with Fmoc protection can be synthesized with high yield and purity, facilitating their use in medicinal chemistry and peptide drug development.

Summary Table of Preparation Methods

Method Description Advantages References
Fmoc Protection of Cyclobutane Amino Acid Reaction of amino acid with Fmoc-Cl under basic conditions High selectivity, mild conditions, compatible with peptide synthesis
Solid-Phase Peptide Synthesis Incorporation Automated coupling cycles on resin Efficient, scalable, reproducible
Purification by Chromatography/Recrystallization Standard purification techniques High purity product

Chemical Reactions Analysis

1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridin-2-yl group, using reagents like sodium hydride or potassium tert-butoxide.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules

Scientific Research Applications

1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoren-9-ylmethoxycarbonyl group acts as a protective group, allowing the compound to selectively interact with its target without undergoing premature reactions. The cyclobutane ring and pyridin-2-yl group contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Backbones

a. (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-2-yl)propanoic acid

  • Structure: Propanoic acid backbone instead of cyclobutane.
  • Key Differences : Reduced steric strain and rigidity compared to the cyclobutane derivative. The absence of a strained ring may improve solubility but reduce conformational constraints in peptide chains .
  • Molecular Formula : C23H20N2O4 (identical to the target compound but with a linear backbone).

b. 1-((((9H-Fluoren-9-yl)methoxy)carbonyl}amino)cyclobutane-1-carboxylic acid (Fmoc-AC4C-OH)

  • Structure : Cyclobutane backbone but lacks the pyridin-2-yl group.
  • This derivative is simpler to synthesize but less versatile in applications requiring π-π stacking or chelation .
  • Molecular Formula: C20H19NO4 (smaller due to missing pyridine substituent).

Analogues with Different Ring Sizes

a. (1R,3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-cyclopentanecarboxylic acid

  • Structure : Cyclopentane ring instead of cyclobutane.
  • The conformational flexibility of cyclopentane may alter peptide secondary structures .
  • Molecular Formula: C19H17NO5.

b. 3-{1-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropaneamido}cyclobutane-1-carboxylic acid

  • Structure : Cyclopropane-amido-cyclobutane hybrid.
  • Key Differences : Cyclopropane introduces extreme ring strain, increasing reactivity. The hybrid structure may enable unique binding properties in drug design .
  • Molecular Formula : C25H26N2O5 .

Functional Group Variations

a. (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl}amino)-3-(thiophen-3-yl)propanoic acid

  • Structure : Thiophene substituent instead of pyridine.
  • Key Differences : Thiophene’s sulfur atom enhances hydrophobicity and alters electronic properties compared to pyridine’s nitrogen. This may affect solubility and intermolecular interactions .
  • Molecular Formula: C22H19NO4S.

b. 1-[4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoyl]-3-methylpyrrolidine-3-carboxylic acid

  • Structure : Pyrrolidine ring and branched aliphatic chain.
  • Key Differences : The pyrrolidine ring introduces a saturated heterocycle, affecting hydrogen-bonding capacity and steric bulk. Applications may favor this in rigid peptide scaffolds .
  • Molecular Formula : C27H32N2O5 .

Physicochemical and Functional Comparisons

Compound Molecular Formula Molecular Weight Key Features
Target Compound C23H20N2O4 388.42 Cyclobutane rigidity, pyridine π-π interactions, Fmoc protection
Fmoc-AC4C-OH C20H19NO4 337.37 Cyclobutane backbone, no aromatic substituents
(1R,3S)-Cyclopentane derivative C19H17NO5 339.34 Reduced ring strain, enhanced stability
Thiophene-substituted analog C22H19NO4S 393.46 Hydrophobic thiophene, altered electronic profile
Cyclopropane-amido-cyclobutane hybrid C25H26N2O5 434.50 High reactivity from cyclopropane strain, hybrid structure

Biological Activity

Overview

1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid, commonly referred to as Fmoc-Cyclobutane, is a synthetic compound belonging to the class of amino acid derivatives. Its unique structure, characterized by a cyclobutane ring and a fluorenylmethoxycarbonyl (Fmoc) protecting group, positions it as an important molecule in peptide synthesis and potential therapeutic applications.

PropertyValue
Molecular FormulaC₁₉H₁₇N₁O₄
Molecular Weight337.35 g/mol
CAS Number885951-77-9
Density1.4 ± 0.1 g/cm³
Melting Point180 - 185 °C

Fmoc-Cyclobutane primarily functions as a protective group in peptide synthesis, allowing for selective deprotection of amino groups during the formation of peptide bonds. The Fmoc group can be removed under basic conditions, facilitating further functionalization of the amino group. This compound interacts with enzymes such as peptidyl transferases and aminoacyl-tRNA synthetases, which are crucial for accurate peptide assembly.

Biochemical Interactions

Fmoc-Cyclobutane plays a significant role in biochemical reactions related to peptide synthesis:

  • Peptide Bond Formation : The compound's structure allows it to participate in coupling reactions with other amino acids or peptides, essential for building complex protein structures.
  • Enzyme Interaction : It influences the activity of various enzymes involved in peptide synthesis, impacting cellular processes like signaling and metabolism .

Cellular Effects

The biological activity of Fmoc-Cyclobutane extends to its effects on cellular processes:

  • Gene Expression : By facilitating the synthesis of specific peptides, this compound can modulate gene expression and cellular signaling pathways.
  • Metabolic Pathways : It is involved in metabolic pathways that regulate the formation of bioactive peptides, essential for various physiological functions .

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications and biological activities of Fmoc-Cyclobutane:

  • Anticancer Activity : Research indicates that compounds with similar structures may exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor growth.
  • Neuroprotective Effects : Analogous compounds have shown promise in neuroprotection, suggesting that Fmoc-Cyclobutane could play a role in developing treatments for neurodegenerative diseases.
  • Peptide Synthesis Efficiency : Studies demonstrate that using Fmoc-Cyclobutane enhances the efficiency of peptide synthesis in laboratory settings, leading to higher yields and purities of desired peptides .

Dosage Effects in Animal Models

Animal studies have shown that dosage significantly impacts the biological activity of Fmoc-Cyclobutane:

  • Low Doses : At lower concentrations, the compound effectively facilitates peptide synthesis without notable adverse effects.
  • High Doses : Increased dosages may lead to toxicity or other adverse reactions, necessitating careful dosage optimization for therapeutic applications .

Q & A

Q. What are the key synthetic strategies for this compound?

The synthesis typically involves three stages: (1) cyclobutane ring formation via [2+2] photocycloaddition or strain-driven cyclization, (2) introduction of the pyridin-2-yl group through nucleophilic substitution or cross-coupling reactions, and (3) Fmoc protection of the amino group using 9-fluorenylmethyl chloroformate (Fmoc-Cl) in basic conditions (e.g., NaHCO₃/DMF). Purification is achieved via reversed-phase HPLC or recrystallization from ethanol/water mixtures .

Q. How is the compound characterized to confirm structural integrity?

Use a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify cyclobutane ring geometry and Fmoc-group integration.
  • Mass spectrometry (HRMS) : To confirm molecular weight (e.g., expected [M+H]⁺ ~465.2 Da).
  • HPLC : Purity assessment (>95% by C18 column, acetonitrile/water gradient) .

Q. What solvents and conditions are optimal for storage?

Store at –20°C in anhydrous DMSO or DMF to prevent hydrolysis. Avoid aqueous buffers or protic solvents (e.g., methanol), which may degrade the Fmoc group. Stability under inert atmospheres (N₂/Ar) is critical for long-term storage .

Advanced Research Questions

Q. How can synthetic yields be improved for the cyclobutane core?

Optimize ring-closing strategies:

  • Photochemical [2+2] cycloaddition : Use UV light (254 nm) with sensitizers like acetone to enhance regioselectivity.
  • Strain-release cyclization : Employ transition-metal catalysts (e.g., Pd(PPh₃)₄) for stereocontrolled formation.
    Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and isolate intermediates via flash chromatography .

Q. How to address contradictory data in Fmoc deprotection kinetics?

Conflicting reports on Fmoc stability may arise from solvent polarity or base strength. Methodological recommendations:

  • Use 20% piperidine in DMF for 30 minutes (standard for peptide synthesis).
  • Avoid strong bases (e.g., NaOH) that risk cyclobutane ring opening.
    Validate deprotection efficiency via UV-Vis (301 nm absorbance for dibenzofulvene byproduct) .

Q. What strategies mitigate racemization during peptide coupling?

  • Activation reagents : Use HOBt/DIC or OxymaPure/EDC to minimize epimerization.
  • Low-temperature coupling : Perform reactions at 4°C in DMF.
  • Chiral HPLC : Monitor enantiopurity post-synthesis (e.g., Chiralpak IA column) .

Q. How does the pyridin-2-yl group influence biological interactions?

The pyridine ring enhances:

  • Hydrogen-bonding : Via the nitrogen lone pair, improving target binding (e.g., kinase inhibitors).
  • Solubility : Adjust pH to exploit pyridine’s basicity (pKa ~6.7) for aqueous compatibility.
    Compare with analogs (e.g., phenyl or thiophene derivatives) using SPR or ITC to quantify binding affinity .

Q. What analytical methods resolve stereochemical ambiguities in the cyclobutane ring?

  • X-ray crystallography : Definitive assignment of cis or trans substituents.
  • NOESY NMR : Detect spatial proximity between cyclobutane protons and pyridin-2-yl groups.
  • VCD spectroscopy : Differentiate enantiomers in chiral environments .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported solubility profiles?

Conflicting solubility data (e.g., DMSO vs. aqueous buffers) likely stem from:

  • Protonation state : The pyridin-2-yl group’s pH-dependent solubility (soluble below pH 4).
  • Aggregation : Dynamic light scattering (DLS) can detect nanoaggregates in PBS.
    Standardize solubility assays using nephelometry or LC-MS quantification .

Comparative Studies

Q. How does this compound compare to Fmoc-protected cyclopropane analogs?

  • Steric effects : Cyclobutane’s larger ring reduces strain, enhancing stability but lowering reactivity.
  • Bioactivity : Pyridin-2-yl substitution improves target engagement vs. cyclopropane’s inertness.
    Validate via enzymatic assays (e.g., IC₅₀ comparisons) and MD simulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.